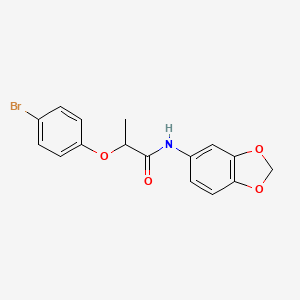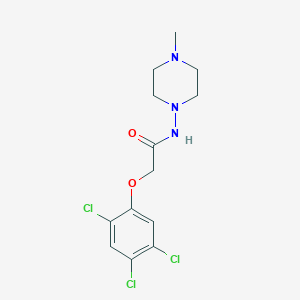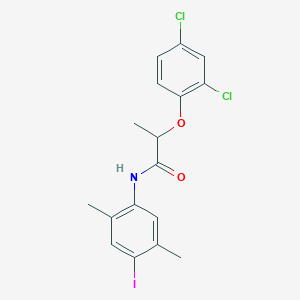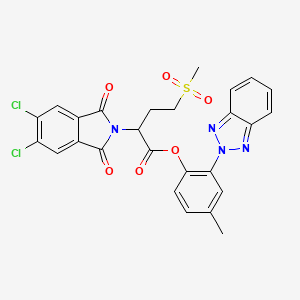![molecular formula C18H17Cl3N2O3 B4113071 N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide
Overview
Description
N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and other inflammatory disorders. The compound is synthesized through a complex chemical process, and its mechanism of action involves the inhibition of key signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of key signaling pathways that are involved in the growth and survival of cancer cells and immune cells. Specifically, TAK-659 targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) pathways, which are critical for the proliferation and survival of cancer cells and immune cells. By inhibiting these pathways, TAK-659 can effectively suppress the growth and survival of cancer cells and modulate immune cell function.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK and ITK signaling pathways, modulation of immune cell function, and suppression of cancer cell growth and survival. In addition, TAK-659 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its specificity for BTK and ITK pathways, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. In addition, TAK-659 has been shown to have a favorable safety profile, which is important for the development of new drugs. However, one limitation of TAK-659 is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on TAK-659, including the development of new formulations and delivery methods, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other drugs. In addition, further studies are needed to fully understand the mechanism of action of TAK-659 and to identify potential biomarkers that could be used to predict response to treatment. Overall, TAK-659 represents a promising new class of drugs for the treatment of cancer and autoimmune diseases, and further research is needed to fully realize its potential.
Scientific Research Applications
TAK-659 has been the subject of extensive scientific research, with studies focusing on its potential use as a treatment for various types of cancer and autoimmune diseases. Preclinical studies have shown that the compound is effective in inhibiting the growth and survival of cancer cells, including those that are resistant to other treatments. In addition, TAK-659 has been shown to modulate immune cell function, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory disorders.
properties
IUPAC Name |
N-[2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-2-5-17(24)22-14-6-3-4-7-15(14)23-18(25)10-26-16-9-12(20)11(19)8-13(16)21/h3-4,6-9H,2,5,10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKCPCIEOBEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)

![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)


